molecular formula C25H26N2O6S B11412140 3-(3,4-dimethoxyphenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(3,4-dimethoxyphenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11412140
M. Wt: 482.5 g/mol
InChI Key: ITHUCAZKNFSZQM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the core thiazolopyridine structure, followed by the introduction of the dimethoxyphenyl and ethoxymethoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: A related compound with similar structural features.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with comparable functional groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile stands out due to its unique combination of functional groups and structural complexity, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O6S

Molecular Weight

482.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C25H26N2O6S/c1-5-33-22-10-15(6-8-20(22)31-3)17-12-23(28)27-24(18(17)13-26)34-14-25(27,29)16-7-9-19(30-2)21(11-16)32-4/h6-11,17,29H,5,12,14H2,1-4H3

InChI Key

ITHUCAZKNFSZQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC(=C(C=C4)OC)OC)O)OC

Origin of Product

United States

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